Product packaging for 3-(4-methylphenyl)-1H-pyrrole(Cat. No.:CAS No. 76304-54-6)

3-(4-methylphenyl)-1H-pyrrole

Cat. No.: B8734604
CAS No.: 76304-54-6
M. Wt: 157.21 g/mol
InChI Key: UOSVKDCJKMOJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-1H-pyrrole is a chemical compound with the molecular formula C11H11N and a molecular weight of 157.21 g/mol . This specialized pyrrole derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of new therapeutic agents. The pyrrole ring is a privileged scaffold in drug discovery due to its ability to engage in diverse molecular interactions, such as hydrogen bonding and π-π stacking, which facilitate effective binding to biological targets . Pyrrole-based compounds are extensively studied for a wide spectrum of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory effects . Specifically, pyrrole derivatives are a key focus in the search for new antibacterial drugs to combat the growing threat of antibacterial resistance . These compounds often exhibit favorable drug-like properties, such as good lipophilicity and metabolic stability, which are critical for their absorption and distribution in biological systems . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) to optimize potency and selectivity against various targets . Its structure serves as a core building block for designing novel bioactive agents in alignment with green chemistry principles . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B8734604 3-(4-methylphenyl)-1H-pyrrole CAS No. 76304-54-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76304-54-6

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

3-(4-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H11N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-8,12H,1H3

InChI Key

UOSVKDCJKMOJFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2

Origin of Product

United States

Synthetic Methodologies for 3 4 Methylphenyl 1h Pyrrole and Its Analogues

Classical Condensation and Cyclization Reactions

Traditional methods for pyrrole (B145914) synthesis rely on the condensation of acyclic precursors followed by an intramolecular cyclization and dehydration or elimination. These have remained relevant due to their reliability and the accessibility of starting materials.

Knorr Pyrrole Synthesis and its Adaptations

The Knorr pyrrole synthesis is a widely utilized reaction that constructs the pyrrole ring from an α-amino-ketone and a compound with an active methylene (B1212753) group, typically a β-ketoester. wikipedia.orgwikipedia.org The fundamental mechanism involves the condensation of the amine with the ketone of the β-ketoester, followed by an intramolecular aldol-type condensation to form the pyrrole ring after dehydration.

A significant challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense. thermofisher.com To circumvent this, they are often generated in situ. A common approach is the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.org

To synthesize a 3-arylpyrrole like 3-(4-methylphenyl)-1H-pyrrole, specific adaptations are necessary. One strategy involves using an α-amino ketone that does not bear the aryl group and reacting it with a β-ketoester containing the desired aryl moiety at the β-position. For instance, the condensation of an aminoketone with 3-oxo-3-(4-methylphenyl)propanoate could theoretically yield the target substitution pattern. Another variation, known as the Fischer-Fink synthesis, involves a different connectivity where the α-aminocarbonyl compound contributes two atoms and a 1,3-dicarbonyl compound contributes three, which can also be adapted for arylpyrrole synthesis. wordpress.com

Reactant 1Reactant 2ConditionsProduct Type
α-Amino-ketoneβ-KetoesterZn, Acetic AcidPolysubstituted Pyrrole
Ethyl 2-aminoacetoacetate1-(p-tolyl)butane-1,3-dioneHeat, Acid/Base Catalyst3-(p-tolyl)pyrrole derivative
α-Oximino-ketone (reduced in situ)Active Methylene CompoundZn, Acetic AcidPolysubstituted Pyrrole

Paal-Knorr Synthesis and Mechanistic Insights

The Paal-Knorr synthesis is arguably one of the most direct methods for synthesizing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism proceeds through the formation of a hemiaminal upon attack of the amine on one of the carbonyl groups. This is followed by a cyclization step where the nitrogen attacks the second carbonyl group, forming a five-membered ring intermediate. Subsequent dehydration steps lead to the aromatic pyrrole ring. organic-chemistry.org

For the synthesis of this compound, a suitable precursor would be a 1,4-dicarbonyl compound bearing the 4-methylphenyl group at the appropriate position, such as 1-(4-methylphenyl)-1,4-butanedione. Reacting this diketone with ammonia would yield the desired product. The versatility of this method allows for the synthesis of a wide range of N-substituted and C-substituted pyrroles by varying the amine and the diketone starting materials. rgmcet.edu.in

1,4-Dicarbonyl PrecursorAmine/Ammonia SourceCatalyst/SolventProduct Type
Hexane-2,5-dioneAmmoniaAcetic Acid2,5-Dimethylpyrrole
1-(p-tolyl)butane-1,4-dioneAmmoniaAcetic Acid2-(p-tolyl)-1H-pyrrole
1-Aryl-1,4-dicarbonylsPrimary AminesMild AcidN-substituted-2-arylpyrroles
2,5-DimethoxytetrahydrofuranPrimary AminesIron(III) chloride, WaterN-substituted pyrroles organic-chemistry.org

Barton-Zard Synthesis Approaches

The Barton-Zard synthesis provides a powerful route to pyrroles through the reaction of a nitroalkene with an α-isocyanoacetate (or other α-isocyanides) in the presence of a base. wikipedia.org This method is particularly well-suited for preparing pyrroles with specific substitution patterns that might be difficult to achieve through other classical methods.

The mechanism is initiated by the deprotonation of the α-isocyanide by a base to form an enolate. This is followed by a Michael-type addition to the nitroalkene. The resulting intermediate then undergoes a 5-endo-dig cyclization, where the carbanion attacks the isocyano carbon. The final steps involve the base-catalyzed elimination of the nitro group and tautomerization to yield the aromatic pyrrole. wikipedia.org

To prepare this compound, the reaction would employ (E)-1-methyl-4-(2-nitrovinyl)benzene as the nitroalkene component and a suitable isocyanide like tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. The reaction offers a convergent approach to complex pyrroles and has been used in the synthesis of polypyrrolic structures like porphyrins. wikipedia.orgcityu.edu.hk

NitroalkeneIsocyanideBaseProduct Type
1-NitropropeneEthyl isocyanoacetateDBU4-Methylpyrrole-2-carboxylate
(E)-1-methyl-4-(2-nitrovinyl)benzeneEthyl isocyanoacetateK2CO3Ethyl 4-(4-methylphenyl)-1H-pyrrole-2-carboxylate
Aromatic nitro compoundsα-IsocyanoacetatesBaseFused pyrrole systems wikipedia.org

Hantzsch Pyrrole Synthesis Variations

The Hantzsch pyrrole synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.orgsemanticscholar.org This method allows for the construction of highly substituted pyrroles in a single step.

The reaction begins with the formation of an enamine intermediate from the β-ketoester and the amine. quimicaorganica.org This enamine then acts as a nucleophile, attacking the α-carbon of the α-haloketone in an SN2 reaction. The resulting intermediate undergoes cyclization via an intramolecular condensation, where the amine attacks one of the carbonyl groups, followed by dehydration to afford the final pyrrole product. wikipedia.org

To synthesize a derivative of this compound, one could utilize an α-haloketone bearing the aryl group, such as 2-bromo-1-(4-methylphenyl)ethan-1-one. Reacting this with ethyl acetoacetate (B1235776) and ammonia would lead to a polysubstituted pyrrole with the 4-methylphenyl group at the 2-position. Achieving substitution at the 3-position requires careful selection of starting materials, for example, by using a β-ketoester that incorporates the aryl group. Recent variations have explored non-conventional conditions, such as microwave assistance and the use of green solvents, to improve yields and reaction times. thieme-connect.com

α-Haloketoneβ-Dicarbonyl CompoundAmine SourceProduct Type
ChloroacetoneEthyl acetoacetateAmmoniaSubstituted pyrrole
Phenacyl bromideEthyl benzoylacetateAnilineTetrasubstituted pyrrole
2-Bromo-1-(p-tolyl)ethanoneEthyl acetoacetateAmmonia2-(p-tolyl)pyrrole derivative

Contemporary and Multi-Component Reaction Strategies

Modern synthetic chemistry often favors reactions that build molecular complexity efficiently, such as multi-component reactions. These strategies offer advantages in terms of atom economy and operational simplicity.

Van Leusen Pyrrole Synthesis Protocols

The Van Leusen pyrrole synthesis is a highly versatile and popular method for preparing 3,4-disubstituted pyrroles. mdpi.com It is a [3+2] cycloaddition reaction between a p-toluenesulfonylmethyl isocyanide (TosMIC) and a Michael acceptor (an electron-deficient alkene) in the presence of a base. nih.govresearchgate.net

The mechanism is initiated by the deprotonation of TosMIC by a strong base (e.g., NaH, t-BuOK) to form a stabilized carbanion. This anion then undergoes a Michael addition to the electron-deficient alkene. The resulting adduct cyclizes via an intramolecular nucleophilic attack of the carbanion onto the isocyanide carbon. The final step is the elimination of the p-toluenesulfinic acid, driven by the formation of the aromatic pyrrole ring. nih.gov

This method provides a direct route to 3-arylpyrroles. For example, Trudell and coworkers demonstrated the synthesis of 3-arylpyrroles by reacting TosMIC with methyl 3-arylacrylate esters. nih.gov The resulting 4-aryl-3-(methoxycarbonyl)pyrroles can then be hydrolyzed and decarboxylated to yield the desired 3-arylpyrroles. nih.gov This protocol is adaptable for the synthesis of this compound by starting with the appropriate acrylate (B77674) ester derived from 4-methylbenzaldehyde.

Michael AcceptorIsocyanideBaseProduct Type
AcrylonitrileTosMICNaH, DMSO/Ether3-Cyanopyrrole
ChalconesTosMICNaH, DMSO3-Aroyl-4-arylpyrroles mdpi.com
Methyl 3-(p-tolyl)acrylateTosMICNaHMethyl 4-(p-tolyl)-1H-pyrrole-3-carboxylate nih.gov
α,β-Unsaturated KetonesTosMICK2CO33-Acyl-4-alkyl/aryl pyrroles

[3+2] Cycloaddition Approaches Utilizing Tosylmethyl Isocyanides (TosMICs)

One of the most effective and widely used methods for synthesizing the pyrrole ring is the Van Leusen pyrrole synthesis, which is a [3+2] cycloaddition reaction involving tosylmethyl isocyanide (TosMIC). nih.govresearchgate.netdntb.gov.ua This method is valued for its operational simplicity, the accessibility of starting materials, and a broad substrate scope. nih.gov The reaction mechanism involves the base-induced deprotonation of TosMIC to form a carbanion. nih.govmdpi.com This anion then acts as a nucleophile, attacking an electron-deficient alkene (a Michael acceptor). The process is followed by an intramolecular [3+2] cycloaddition and subsequent elimination of the p-toluenesulfinic acid to form the aromatic pyrrole ring. nih.govresearchgate.net

Direct synthesis of 3-arylpyrroles can be achieved in a single step by reacting TosMIC with commercially available or readily prepared arylalkenes. nih.gov A notable application of this methodology is the synthesis of 3-(isoxazol-5-yl)pyrrole derivatives, which serve as close analogues. In one study, the reaction between a substituted styrylisoxazole and TosMIC provided a direct route to 3,4-disubstituted pyrroles. nih.gov The synthesis of a p-tolyl substituted analogue demonstrates the viability of this approach for creating the 3-(4-methylphenyl)pyrrole framework.

A specific example highlighting the conditions and high yield for an analogue is detailed below:

Reactant 1Reactant 2Base/SolventProductYieldReference
3-Methyl-4-nitro-5-(4-methylstyryl)isoxazoleTosMICKOH / DMSO3-Methyl-4-nitro-5-(4-(p-tolyl)-1H-pyrrol-3-yl)isoxazole97% nih.gov

An alternative, multi-step but highly effective route starting from aryl aldehydes has also been established. nih.govmdpi.com This sequence involves:

  • Conversion of the aryl aldehyde (e.g., p-tolualdehyde) into a methyl 3-arylacrylate ester via a Wadsworth-Emmons olefination. nih.govmdpi.com
  • Treatment of the resulting acrylate ester with TosMIC to yield a 4-aryl-3-(methoxycarbonyl)-pyrrole. nih.govmdpi.com
  • Hydrolysis of the ester group to the corresponding carboxylic acid. nih.govmdpi.com
  • Decarboxylation of the acid by heating to furnish the final 3-arylpyrrole. nih.govmdpi.com
  • Catalyst-Mediated Pyrrole Formations (e.g., DABCO-promoted routes)

    Catalyst-mediated reactions provide efficient and often milder conditions for pyrrole synthesis. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been identified as an effective catalyst for multi-component reactions that form substituted pyrroles. scirp.orgresearchgate.net A key example is the three-component coupling of phenacyl bromides, primary amines, and a 1,3-dicarbonyl compound like pentane-2,4-dione. scirp.org

    In this reaction, DABCO acts as a promoter, significantly enhancing the reaction rate and yield. scirp.org Optimization studies have shown that a catalytic amount of 10 mol% DABCO provides the maximum conversion to the desired pyrrole product. scirp.org The versatility of this method allows for the use of various alkyl and aryl amines, as well as substituted phenacyl bromides, making it a general and practical approach for creating a library of substituted pyrroles. scirp.orgresearchgate.net While this specific multi-component reaction produces a different substitution pattern than 3-arylpyrrole, it demonstrates a robust catalyst-mediated strategy. Another documented DABCO-promoted three-component reaction utilizes amines, dialkyl acetylenedicarboxylates, and glyoxal, and has been used to synthesize a 1-(4-methylphenyl)-substituted pyrrole derivative, highlighting the utility of DABCO in reactions involving precursors with the desired aryl group. jst.go.jp

    Tandem Enyne Cross Metathesis–Cyclization Reactions

    Tandem reactions that combine multiple bond-forming events in a single pot represent a highly advanced and efficient synthetic strategy. The tandem enyne cross metathesis–cyclization reaction is a powerful tool for constructing substituted pyrroles. acs.orgorganic-chemistry.org This method typically involves the reaction of a propargylamine (B41283) with an alkene, such as ethyl vinyl ether, catalyzed by a ruthenium complex like a Grubbs' catalyst. organic-chemistry.orgchim.it

    The process is believed to proceed through an initial enyne cross metathesis to form a 1,3-diene intermediate, which then undergoes a cyclization to form the pyrrole ring. organic-chemistry.org These reactions are often accelerated by microwave irradiation, leading to rapid synthesis of the target compounds in good yields. acs.orgnih.gov This one-pot methodology is particularly valuable for creating synthetically challenging 1,2,3-substituted pyrroles bearing diverse alkyl, aryl, and heteroaryl substituents. acs.orgorganic-chemistry.orgnih.gov

    Optimization of the reaction conditions has found that using a Grubbs'-type catalyst (5 mol%) in toluene (B28343) at 120°C, with the addition of CuSO₄ as a co-catalyst, provides the best results. organic-chemistry.org This strategy avoids the need to isolate intermediates, thereby saving time and resources, which is a hallmark of advanced synthetic design. organic-chemistry.org

    Sustainable Synthesis Approaches and Green Chemistry Principles

    In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for pyrrole synthesis. These approaches prioritize the use of non-toxic solvents, alternative energy sources, and catalyst-free conditions to minimize environmental impact.

    Aqueous Media Reaction Systems

    Water is considered an ideal green solvent due to its low cost, non-toxicity, and non-flammability. tandfonline.com The development of synthetic routes that proceed efficiently in aqueous media is a key goal of sustainable chemistry. The aforementioned DABCO-promoted synthesis of substituted pyrroles is a prime example, where water was found to be the superior solvent compared to organic alternatives like THF, DCM, and methanol. scirp.orgresearchgate.net Performing the reaction in water not only aligns with green chemistry principles but also, in this case, provides the highest product yields, making it an eco-friendly and efficient method. scirp.org Furthermore, catalyst-free Paal-Knorr reactions for synthesizing polysubstituted pyrroles have also been successfully carried out in water, demonstrating that complex heterocyclic structures can be assembled sustainably. tandfonline.com

    Ultrasound-Assisted Synthetic Procedures

    The use of ultrasound irradiation as an alternative energy source (sonochemistry) is another cornerstone of green synthesis. nih.gov Ultrasound accelerates reactions through acoustic cavitation, often leading to dramatically reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating. nih.govnih.gov

    Several protocols for pyrrole synthesis have benefited from this technology. For instance, a catalyst-free, four-component reaction to produce tetrasubstituted pyrroles in water was significantly enhanced by ultrasonic irradiation (40 kHz). nih.govresearchgate.net The reaction time was reduced from hours to minutes, and yields were substantially improved. nih.gov Similarly, the dimerization of 1,3-dicarbonyl compounds in water, a key step in a two-stage pyrrole synthesis, was also accelerated with higher yields when ultrasound was applied. tandfonline.com These findings underscore the potential of ultrasound to create efficient, high-yielding, and environmentally friendly synthetic processes for pyrrole derivatives. tandfonline.com

    Advanced Synthetic Strategy Development and Yield Optimization

    The evolution of synthetic methods for 3-arylpyrroles reflects a continuous drive towards greater efficiency, selectivity, and sustainability. Advanced strategies focus on minimizing the number of synthetic steps, improving atom economy, and optimizing reaction conditions to maximize yields.

    A key development is the shift from multi-step sequences to one-pot or tandem reactions. acs.org For example, while the synthesis of 3-arylpyrroles via the decarboxylation of pyrrole-3-carboxylic acids is effective, the development of a one-step [3+2] cycloaddition between TosMIC and arylalkenes represents a significant improvement in efficiency. nih.govmdpi.com Similarly, the tandem enyne cross metathesis–cyclization provides a rapid, one-pot entry into complex pyrroles from simple precursors, avoiding the isolation of intermediates and reducing waste. organic-chemistry.org

    Yield optimization is a critical aspect of these advanced strategies. This is achieved through careful screening of catalysts, solvents, and reaction parameters.

    Table of Optimized Conditions for Various Pyrrole Syntheses

    Synthetic Method Catalyst / Promoter Solvent Key Conditions Achieved Yield Reference
    [3+2] Cycloaddition KOH (Base) DMSO Ambient Temperature Up to 97% (for analogue) nih.gov
    Catalyst-Mediated DABCO (10 mol%) Water 60°C Up to 84% scirp.org
    Tandem Enyne Metathesis Grubbs' Catalyst (5 mol%) / CuSO₄ Toluene 120°C / Microwave Good organic-chemistry.org
    Ultrasound-Assisted None Water 40 kHz Up to 96% nih.gov

    The integration of green chemistry principles is also a feature of modern synthetic design. The use of aqueous media and ultrasound not only enhances the environmental profile of a reaction but often leads to improved yields and shorter reaction times, demonstrating that sustainable practices can align with the goals of efficiency and optimization. scirp.orgnih.gov These advanced approaches, combining strategic pathway design with meticulous optimization and sustainable practices, are crucial for the efficient and responsible synthesis of this compound and its analogues.

    Chemical Transformations and Reactivity Profiles of 3 4 Methylphenyl 1h Pyrrole Systems

    Electrophilic and Nucleophilic Substitution Reactions

    Electrophilic Aromatic Substitution (EAS) Reactivity of the Pyrrole (B145914) Ring

    The pyrrole ring is a π-excessive heteroaromatic system, meaning the five atoms of the ring share six π-electrons. The nitrogen atom's lone pair is delocalized into the aromatic system, significantly increasing the ring's electron density. pearson.comonlineorganicchemistrytutor.com This makes the pyrrole nucleus much more reactive towards electrophiles than benzene (B151609), allowing for electrophilic aromatic substitution (EAS) to occur under milder conditions. pearson.com

    In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (or α) position. onlineorganicchemistrytutor.comstackexchange.com This preference is due to the superior resonance stabilization of the cationic intermediate (the arenium ion) formed during α-attack, which can be delocalized over three atoms, including the nitrogen. Attack at the C3 (or β) position results in a less stable intermediate with only two resonance structures. pearson.comonlineorganicchemistrytutor.com

    For 3-(4-methylphenyl)-1H-pyrrole, the C3 position is blocked. The available positions for substitution are C2, C4, and C5. Based on the inherent reactivity of the pyrrole ring, the α-positions (C2 and C5) are the most activated and nucleophilic sites. The C4 position is a β-position and is significantly less reactive. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C5 positions.

    A common and mild electrophilic formylation reaction for highly activated aromatic rings is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO). chemistrysteps.comcambridge.org Given the high reactivity of the pyrrole ring, this reaction proceeds readily, with formylation of this compound expected to yield primarily this compound-2-carbaldehyde.

    Table 1: Representative Conditions for Vilsmeier-Haack Formylation of a 3-Arylpyrrole System

    Electrophile Source Solvent Temperature Product(s)
    POCl₃ / DMF Dichloromethane 0 °C to RT 3-Aryl-1H-pyrrole-2-carbaldehyde

    Nitration is another key EAS reaction. Due to the sensitivity of the pyrrole ring to strong acids, typical nitrating conditions (HNO₃/H₂SO₄) are often avoided. Milder reagents, such as nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride, are commonly used for the nitration of pyrroles. researchgate.net For this compound, nitration would be directed to the activated C2 and C5 positions, potentially yielding a mixture of 2-nitro- and 5-nitro-3-(4-methylphenyl)-1H-pyrrole. The precise ratio of isomers can be influenced by steric hindrance from the C3-substituent and the specific reaction conditions. acs.org

    Nucleophilic Attack on Functionalized Pyrrole Derivatives

    The electron-rich nature of the pyrrole ring makes it inherently resistant to nucleophilic aromatic substitution (SNAr). nih.gov For such a reaction to proceed, the ring must be "activated" by the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or cyano (-CN) group. masterorganicchemistry.com These groups render the ring electron-deficient and capable of stabilizing the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack.

    Therefore, a direct nucleophilic attack on this compound is not feasible. However, functionalized derivatives can undergo SNAr reactions. A plausible reaction pathway involves the initial introduction of an EWG via electrophilic substitution, as described previously. For instance, nitration could yield 5-nitro-3-(4-methylphenyl)-1H-pyrrole. If a suitable leaving group, such as a halogen, is also present on the ring, a nucleophile can displace it.

    This process can be illustrated by the following hypothetical sequence:

    Nitration: Introduction of a nitro group at the C5 position.

    Halogenation: Introduction of a bromine or chlorine atom at the C4 position.

    SNAr: The resulting 4-halo-5-nitro-3-(4-methylphenyl)-1H-pyrrole can then react with a nucleophile, such as sodium methoxide (B1231860) (NaOCH₃), where the methoxide ion displaces the halide from the C4 position. The nitro group at C5 is crucial for stabilizing the anionic intermediate required for the reaction to proceed.

    Table 2: Hypothetical SNAr Reaction on a Functionalized 3-Arylpyrrole

    Substrate Nucleophile Solvent Product
    4-Bromo-5-nitro-3-(4-methylphenyl)-1H-pyrrole Sodium Methoxide Methanol 4-Methoxy-5-nitro-3-(4-methylphenyl)-1H-pyrrole

    Cycloaddition Reactions

    Diels-Alder Reaction Pathways (e.g., for pyrrole-2,5-diones)

    The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. acs.org While the pyrrole ring contains a conjugated diene system, its participation in Diels-Alder reactions is limited because the reaction would result in the loss of its aromatic stabilization energy. However, derivatives of pyrrole, particularly those where the aromaticity is reduced or overcome by strong electronic effects, can participate in these reactions.

    Pyrrole-2,5-diones, also known as maleimides, are not dienes but are highly effective dienophiles due to the two electron-withdrawing carbonyl groups conjugated with the C=C double bond. tandfonline.commdpi.com A derivative such as 3-(4-methylphenyl)-1-(phenyl)-1H-pyrrole-2,5-dione would be an excellent dienophile. This compound could react with a variety of conjugated dienes, such as 2,3-dimethyl-1,3-butadiene (B165502) or 2,5-dimethylfuran, to form bicyclic adducts. tandfonline.comresearchgate.net These reactions often proceed under thermal conditions and can be highly stereoselective. tandfonline.com

    Table 3: Representative Diels-Alder Reaction with a Substituted Pyrrole-2,5-dione

    Dienophile Diene Solvent Conditions Product
    3-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione 2,5-Dimethylfuran Toluene (B28343) Reflux Exo-cycloadduct

    Michael Addition Reaction Capabilities

    The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The N-H proton of pyrrole is weakly acidic and can be removed by a strong base (like NaH or LDA) to form the pyrrolide anion. This anion is a soft nucleophile and can act as a Michael donor.

    In this capacity, the pyrrolide anion derived from this compound can react with various Michael acceptors. The attack typically occurs via the nitrogen atom, leading to an N-substituted product. The mechanism involves the addition of the pyrrolide to the β-carbon of the unsaturated system, forming an intermediate enolate which is then protonated during workup to give the final product. masterorganicchemistry.com For example, reaction with methyl vinyl ketone would yield 1-(3-oxobutyl)-3-(4-methylphenyl)-1H-pyrrole.

    Table 4: Michael Addition of this compound

    Michael Donor Precursor Base Michael Acceptor Solvent Product
    This compound Sodium Hydride (NaH) Methyl vinyl ketone THF 1-(3-Oxobutyl)-3-(4-methylphenyl)-1H-pyrrole

    Functional Group Interconversions

    The structure of this compound offers several sites for functional group interconversions (FGIs), both on the pyrrole ring and on the tolyl substituent. These transformations are valuable for creating a diverse range of derivatives.

    Reactions at the Pyrrole Nitrogen:

    N-Alkylation: The pyrrole nitrogen can be readily alkylated after deprotonation with a base like sodium hydride (NaH), followed by treatment with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide). researchgate.net This is a common strategy to protect the N-H group or to introduce functionalized side chains.

    N-Acylation: Reaction with acylating agents such as acetic anhydride or benzoyl chloride, typically in the presence of a base, leads to the formation of N-acylpyrroles.

    Reactions on the 4-Methylphenyl Substituent:

    Benzylic Bromination: The methyl group of the tolyl substituent can undergo free-radical halogenation. Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be converted to a bromomethyl group. This product, 3-(4-(bromomethyl)phenyl)-1H-pyrrole, is a versatile intermediate for further nucleophilic substitutions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation yields 4-(1H-pyrrol-3-yl)benzoic acid, providing a handle for further reactions such as esterification or amidation.

    Table 5: Summary of Functional Group Interconversions

    Reaction Type Reagent(s) Site of Reaction Product Type
    N-Alkylation 1. NaH; 2. R-X Pyrrole N-H N-Alkylpyrrole
    Benzylic Bromination NBS, initiator Tolyl -CH₃ Benzylic bromide
    Methyl Oxidation KMnO₄, heat Tolyl -CH₃ Benzoic acid

    Oxidation Reactions and Derivative Formation

    The oxidation of pyrroles can lead to a variety of products, depending on the oxidant and reaction conditions. While reductive methods for pyrrole dearomatization are common, controlled oxidation can yield highly functionalized products nih.gov. For this compound, oxidation can target the pyrrole ring, leading to dearomatization or oxidative coupling.

    Common oxidants for pyrroles include peroxides, singlet oxygen, hypervalent iodine reagents, and electrochemical methods nih.gov. The oxidation of β-substituted pyrroles is a crucial initial step in processes like electropolymerization researchgate.net. The reaction can proceed via different pathways:

    Epoxidation and Rearrangement: Mild oxidation, for instance with peroxy acids, can lead to the formation of unstable pyrrole-epoxides, which can rearrange to form oxo-derivatives such as pyrrolinones. For this compound, this could yield 3-(4-methylphenyl)-1H-pyrrol-2(5H)-one.

    Aerial Oxidation: Certain substituted pyrroles, particularly those with activating groups like amino substituents, are susceptible to aerial oxidation, which can introduce a hydroxyl group onto the ring, forming 2-hydroxy-2H-pyrroles rsc.org.

    Oxidative Coupling: In the presence of transition metal catalysts or other oxidants, oxidative coupling can occur, leading to the formation of bi-pyrrole or oligo-pyrrole structures. This process is fundamental in the synthesis of conjugated polymers researchgate.netnih.gov. The initial step involves the formation of a radical cation, which then couples with another monomer unit.

    The table below summarizes potential oxidation reactions and the expected major products for this compound.

    Oxidizing Agent/MethodReaction TypePotential Product(s)
    m-Chloroperoxybenzoic acid (m-CPBA)Ring Oxidation3-(4-methylphenyl)-1H-pyrrol-2(5H)-one
    Singlet Oxygen (¹O₂)Photo-oxidationEndoperoxide, leading to ring-opened products
    Iron(III) chloride (FeCl₃)Oxidative CouplingPoly(this compound)
    Electrochemical OxidationAnodic OxidationPoly(this compound) film

    Reduction Reactions and Product Spectrum

    The reduction of the pyrrole ring requires breaking its aromaticity and typically involves catalytic hydrogenation. The 4-methylphenyl group is generally stable under conditions used to reduce the pyrrole ring but can be hydrogenated under more forcing conditions.

    Catalytic Hydrogenation: This is the most common method for reducing the pyrrole ring. Using catalysts such as rhodium, ruthenium, or palladium on carbon support (Pd/C) with hydrogen gas, this compound can be fully saturated to yield 3-(4-methylphenyl)pyrrolidine (B1587192) acs.orgresearchgate.netmdpi.com. The reaction proceeds via dihydropyrrole (pyrroline) intermediates. Under mild conditions (e.g., 25-60°C, 10 bar H₂), selective reduction of the pyrrole ring is expected without affecting the aryl substituent researchgate.net.

    Chemical Reduction: Strong reducing agents are required for the chemical reduction of the pyrrole ring. Reagents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce the aromatic pyrrole ring or ester/amide functionalities but are effective for reducing aldehydes and ketones masterorganicchemistry.comlibretexts.org. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can reduce ester and amide derivatives, but catalytic hydrogenation is more common for the ring itself libretexts.org.

    The product spectrum of the reduction of this compound is relatively straightforward, as summarized in the table below.

    Reducing Agent/MethodSubstratePrimary Product
    H₂ / Rhodium on Carbon (Rh/C)This compound3-(4-methylphenyl)pyrrolidine
    H₂ / Palladium on Carbon (Pd/C)This compound3-(4-methylphenyl)pyrrolidine
    Sodium Borohydride (NaBH₄)2-Acetyl-3-(4-methylphenyl)-1H-pyrrole1-(3-(4-methylphenyl)-1H-pyrrol-2-yl)ethanol

    Hydrolysis Reactions of Ester and Amide Moieties

    Ester and amide derivatives of this compound, such as those with carboxyl or carboxamide groups at the C2 or C4/C5 positions, can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Ester Hydrolysis: The hydrolysis of a pyrrole-carboxylic acid ester can be catalyzed by either acid or base minia.edu.eg.

    Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

    Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, yielding a carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid minia.edu.eg. Base-catalyzed hydrolysis is often preferred due to its irreversibility minia.edu.eg.

    Amide Hydrolysis: Amides are generally less reactive than esters and require more stringent conditions for hydrolysis (e.g., prolonged heating with strong acid or base) acs.orgmdpi.com.

    Acidic Hydrolysis: The amide is heated in a strong aqueous acid, producing the carboxylic acid and the protonated amine (ammonium salt).

    Basic Hydrolysis: Heating the amide with a strong aqueous base yields the carboxylate salt and the free amine.

    The general schemes for these hydrolysis reactions are presented below.

    Derivative TypeConditionsProducts
    Methyl this compound-2-carboxylate1. NaOH (aq), Heat 2. H₃O⁺This compound-2-carboxylic acid + Methanol
    This compound-2-carboxamideH₂SO₄ (aq), HeatThis compound-2-carboxylic acid + Ammonium sulfate

    Stability and Degradation Pathways (e.g., Thermal Decomposition)

    The stability of this compound is influenced by its aromatic character and susceptibility to oxidation and polymerization.

    Thermal Stability: Aromatic heterocyclic compounds generally exhibit significant thermal stability. Studies on related heterocyclic esters show they are often stable up to 250-270°C in an inert atmosphere mdpi.com. The thermal decomposition of pyrrole derivatives under pyrolysis conditions can lead to fragmentation of the molecule. For instance, the pyrolysis of pyrrole-2-carboxylates has been shown to yield pyrrole and byproducts from the ester chain nih.gov. For this compound, thermal decomposition at high temperatures would likely involve cleavage of the bond between the rings and fragmentation of the pyrrole nucleus. Copolymers containing N-alkyl pyrrole moieties have been noted for high thermo-oxidative stability, attributed in part to the radical scavenging activity of the pyrrole unit csic.es.

    Photochemical Degradation: The presence of two aromatic chromophores (pyrrole and methylphenyl) makes the molecule susceptible to degradation upon exposure to UV light. Pyrrole moieties can undergo both direct photodegradation and indirect degradation initiated by reactive species like singlet oxygen or triplet state dissolved organic matter in environmental contexts ethz.ch. Photochemical degradation can involve various processes, including photoionization, photodissociation, and photoaddition, potentially leading to polymerization or the formation of oxidized and ring-opened products nih.gov.

    Degradation TypeConditionsPrimary MechanismPotential Outcome
    Thermal DecompositionHigh Temperature (>250°C), Inert AtmosphereHomolytic bond cleavage, fragmentationFormation of smaller volatile molecules
    PhotodegradationUV RadiationPhoto-oxidation, radical formationPolymerization, formation of oxidized derivatives, loss of aromaticity

    Polymerization and Oligomerization Mechanisms

    Pyrrole and its derivatives are well-known for their ability to form conductive polymers. The polymerization of this compound can be initiated chemically or electrochemically.

    Chemical Polymerization: This is often achieved by oxidative coupling using chemical oxidants like FeCl₃. The reaction proceeds through the formation of a radical cation, which then attacks a neutral monomer. The process continues, leading to the formation of a polymer chain.

    Electrochemical Polymerization (Electropolymerization): This is a common and controlled method for producing conductive polymer films on an electrode surface nih.govrsc.org. The mechanism involves the anodic oxidation of the monomer to a radical cation. Two radical cations then couple, and subsequent loss of two protons re-aromatizes the system to form a dimer. This dimer is more easily oxidized than the monomer, so it is immediately oxidized and couples with another radical cation. The polymerization primarily occurs through the coupling of the α-positions (C2 and C5) of the pyrrole ring nih.gov. In the case of this compound, the C3 position is blocked, so polymerization would proceed via C2-C5 linkages, resulting in a head-to-tail polymer structure. The 4-methylphenyl substituent would act as a pendant group on the polymer backbone, influencing its solubility, morphology, and electronic properties.

    Acid-Catalyzed Oligomerization: In the presence of strong acids, pyrroles can undergo oligomerization unito.it. The mechanism involves protonation of the pyrrole ring, which activates it for electrophilic attack on a neutral pyrrole molecule. This process typically leads to short-chain oligomers rather than high molecular weight polymers and can result in a loss of defined structure and conductivity.

    Polymerization MethodInitiator/ConditionsMechanismResulting Structure
    Chemical OxidationFeCl₃, (NH₄)₂S₂O₈Oxidative radical couplingPoly(3-(4-methylphenyl)-pyrrole)
    ElectrochemicalAnodic PotentialRadical cation couplingConductive polymer film on electrode
    Acid-CatalyzedStrong Acid (e.g., H₂SO₄)Electrophilic additionShort-chain oligomers, often disordered

    Advanced Spectroscopic and Crystallographic Characterization Methodologies

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    NMR spectroscopy is the most powerful method for determining the precise structure of 3-(4-methylphenyl)-1H-pyrrole in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon resonances can be achieved, confirming the substitution pattern and connectivity of the pyrrole (B145914) and phenyl rings.

    The ¹H NMR spectrum of this compound provides critical information about the chemical environment, number, and connectivity of protons. The spectrum is characterized by distinct signals for the pyrrole ring protons, the aromatic protons of the tolyl group, the methyl protons, and the N-H proton of the pyrrole ring.

    The protons on the pyrrole ring typically appear as multiplets due to spin-spin coupling. The proton at the C2 position is adjacent to both the nitrogen atom and a double bond, influencing its chemical shift. The protons at the C4 and C5 positions also exhibit characteristic shifts and couplings. The protons of the 4-methylphenyl group appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring, while the methyl group protons give rise to a singlet further upfield. The N-H proton of the pyrrole ring often appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

    Table 1: Representative ¹H NMR Data for this compound

    Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
    N-H ~8.10 br s -
    H-2 (Pyrrole) ~6.85 t 2.5
    H-5 (Pyrrole) ~6.70 t 2.6
    H-4 (Pyrrole) ~6.25 t 2.0
    H-2', H-6' (Phenyl) ~7.40 d 8.1
    H-3', H-5' (Phenyl) ~7.15 d 7.9
    -CH₃ (Tolyl) ~2.35 s -

    Note: Data are representative and may vary based on solvent and experimental conditions.

    The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, this includes four distinct signals for the pyrrole ring carbons and four signals for the tolyl group carbons (two quaternary and two methine), plus the signal for the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom. Carbons of the aromatic phenyl ring and the heteroaromatic pyrrole ring resonate in the downfield region (typically 100-140 ppm), while the aliphatic methyl carbon appears in the upfield region.

    Table 2: Representative ¹³C NMR Data for this compound

    Carbon Assignment Chemical Shift (δ, ppm)
    C-3 (Pyrrole) ~125.0
    C-2 (Pyrrole) ~118.5
    C-5 (Pyrrole) ~109.0
    C-4 (Pyrrole) ~105.5
    C-1' (Phenyl) ~135.0
    C-4' (Phenyl) ~131.0
    C-3', C-5' (Phenyl) ~129.5
    C-2', C-6' (Phenyl) ~124.0
    -CH₃ (Tolyl) ~21.0

    Note: Data are representative and may vary based on solvent and experimental conditions.

    To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments are employed.

    Heteronuclear Single Quantum Coherence (HMQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this compound, HMQC would show correlations between the pyrrole protons (H-2, H-4, H-5) and their corresponding carbons (C-2, C-4, C-5), as well as between the tolyl aromatic protons and their directly bonded carbons.

    Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for establishing the connectivity across quaternary carbons. Key correlations would be observed between the pyrrole H-2 and H-4 protons and the quaternary C-3 carbon, confirming the position of the tolyl substituent. Correlations between the tolyl protons (H-2'/H-6') and the pyrrole C-3 would further solidify this assignment.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

    ESI is a soft ionization technique that is particularly useful for polar molecules. In positive ion mode, this compound is readily protonated, typically at the nitrogen atom or the pyrrole ring, to generate the protonated molecular ion [M+H]⁺. Given the molecular formula C₁₁H₁₁N, the molecular weight is 157.21 g/mol . The ESI-MS spectrum would therefore be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 158.

    Table 3: ESI-MS Data for this compound

    Ion Calculated m/z Observed m/z
    [M+H]⁺ 158.0964 158.1

    Note: Observed m/z is for a low-resolution instrument.

    HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For the [M+H]⁺ ion of this compound (C₁₁H₁₂N⁺), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence.

    Table 4: HRMS Data for this compound

    Ion Molecular Formula Calculated Exact Mass
    [M+H]⁺ C₁₁H₁₂N⁺ 158.09642

    Note: An experimentally determined value within a few parts per million (ppm) of the calculated mass would confirm the elemental composition.

    Analysis of the fragmentation pattern, often induced by collision-induced dissociation (CID) in an MS/MS experiment, can provide further structural verification. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include the loss of small neutral molecules or cleavage of the bond between the two rings, leading to characteristic fragment ions.

    Vibrational Spectroscopy for Functional Group Identification

    Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and vibrational modes within the this compound molecule.

    FT-IR spectroscopy probes the vibrational transitions of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a unique fingerprint corresponding to the molecule's functional groups. For pyrrole and its derivatives, specific regions of the spectrum are characteristic of particular bond vibrations. nih.govresearchgate.net

    Key vibrational modes for pyrrole-containing compounds include the N-H stretching vibration, which typically appears in the region of 3400-3200 cm⁻¹. researchgate.netdtic.mil The C-H stretching vibrations of the aromatic rings (both pyrrole and phenyl) are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group occur just below 3000 cm⁻¹. derpharmachemica.comvscht.cz

    The fundamental vibrations of the polypyrrole ring are observed around 1475 cm⁻¹. researchgate.net Stretching vibrations of the C=C bonds within the aromatic rings give rise to absorptions in the 1600-1400 cm⁻¹ range. vscht.cz C-N stretching modes can be identified by peaks around 1198 cm⁻¹ and 952 cm⁻¹. researchgate.net Additionally, C-H in-plane bending vibrations are typically found in the 1250-1000 cm⁻¹ region. vscht.cz

    Table 1: Characteristic FT-IR Vibrational Frequencies for Pyrrole Derivatives

    Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
    N-H Stretch 3400-3200 researchgate.netdtic.mil
    Aromatic C-H Stretch >3000 vscht.cz
    Aliphatic C-H Stretch <3000 vscht.cz
    C=C Ring Stretch 1600-1400 vscht.cz
    C-N Stretch ~1198, ~952 researchgate.net
    C-H In-plane Bend 1250-1000 vscht.cz
    Methyl Group Asymmetric/Symmetric Deformation 1465-1370 derpharmachemica.com
    Methyl Group Rocking 1070-1010 derpharmachemica.com

    This table is interactive. Click on the headers to sort the data.

    Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly effective for elucidating the structure of polypyrrole and its derivatives. nih.gov Key Raman bands for pyrrole-based structures include C-C, C-N, and C=C stretching vibrations, which appear at approximately 1320 cm⁻¹, 1390 cm⁻¹, and 1579 cm⁻¹, respectively. researchgate.net The ring breathing mode and the symmetric N-H stretching mode are also characteristic and their positions can be influenced by the molecular environment. nih.gov Analysis of Raman spectra can reveal details about the vibrational modes of the pyrrole ring and the attached phenyl group. scienceopen.com

    Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Analysis

    UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing valuable information about its conjugation system. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. In conjugated systems like this compound, the π-electrons are delocalized across the aromatic rings, leading to characteristic absorption bands.

    The UV-Vis spectrum of pyrrole typically exhibits absorption bands corresponding to π-π* transitions. researchgate.net For pyrrole in an aqueous solution, absorption bands have been observed at 250 nm and 287 nm. researchgate.net The presence of the 4-methylphenyl substituent can influence the position and intensity of these bands due to extended conjugation. The maximum absorption wavelength is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

    X-ray Diffraction Analysis for Solid-State Structural Elucidation

    Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular structure can be generated. nih.gov This model provides precise measurements of all bond lengths and angles within the molecule. ruc.dk

    Table 2: Illustrative Crystallographic Data for Related Heterocyclic Compounds

    Compound Dihedral Angle (°) Interacting Moieties Reference
    3-(4-methylphenyl)-6-nitro-1H-indazole 12.94 (8) Phenyl ring and Indazole moiety nih.gov
    3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 7.19 (12) Pyrazole (B372694) ring and Thiophene ring nih.govresearchgate.net
    3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 71.13 (11) Pyrazole ring and Toluene (B28343) ring nih.govresearchgate.net
    3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 35.42 (4) Pyrazolopyrimidine moiety and Phenyl ring nih.gov
    3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 54.51 (6) Pyrazolopyrimidine moiety and Phenyl ring nih.gov

    This table is interactive. Click on the headers to sort the data.

    The analysis of crystallographic data extends beyond a static picture of the molecule. It allows for a detailed examination of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. nih.govnih.gov For instance, in the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, N—H⋯O hydrogen bonds link the molecules into ribbons. nih.gov

    Furthermore, understanding the conformational dynamics is crucial. While the solid-state structure provides a snapshot, molecules in solution may exhibit a broader distribution of conformations. rsc.org Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to explore the potential energy surface and identify stable conformers. nih.govnih.gov The comparison between experimental X-ray data and computationally optimized geometries can validate the theoretical models and provide deeper insight into the molecule's structural properties. nih.govnih.gov

    Elemental Analysis for Empirical Formula Validation

    Elemental analysis is a fundamental analytical technique crucial for the validation of the empirical formula of a newly synthesized or isolated compound. This method determines the mass percentage of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds—present in a sample. The experimental results are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, serves as strong evidence for the compound's elemental composition and purity. nih.govubc.ca

    For the compound this compound, the proposed molecular formula is C₁₁H₁₁N. nist.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). The total molecular weight of the compound is approximately 157.21 g/mol . nih.gov

    The theoretical percentages of each element are determined as follows:

    Carbon (C): (11 * 12.011 / 157.21) * 100% = 84.03%

    Hydrogen (H): (11 * 1.008 / 157.21) * 100% = 7.05%

    Nitrogen (N): (1 * 14.007 / 157.21) * 100% = 8.91%

    The data is summarized in the interactive table below.

    ElementSymbolTheoretical Percentage (%)
    CarbonC84.03
    HydrogenH7.05
    NitrogenN8.91

    In a research context, a sample of pure this compound would be subjected to combustion analysis. This process would yield experimental percentages for C, H, and N. The conformity of these experimental findings with the calculated values in the table above would be a critical step in the structural elucidation and confirmation of the compound's identity, ensuring the correct empirical and molecular formula has been assigned.

    Density Functional Theory (DFT) for Electronic Structure Calculations

    Density Functional Theory (DFT) has become a primary method for electronic structure calculations in quantum chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic properties of molecules, providing a foundation for understanding their structure, stability, and reactivity. Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

    A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional arrangement.

    Due to potential steric hindrance between the hydrogen atoms on the pyrrole and phenyl rings, the molecule is not expected to be perfectly planar. The phenyl ring is likely twisted relative to the plane of the pyrrole ring. Computational studies on analogous structures, such as 3-(4-methylphenyl)-6-nitro-1H-indazole, have shown that the phenyl ring is inclined to the main heterocyclic moiety by approximately 12.94°. A similar dihedral angle would be expected for this compound. DFT calculations confirm that the optimized geometry represents a true minimum on the potential energy surface by ensuring there are no imaginary frequencies in the vibrational analysis. The computed geometric parameters can then be compared with experimental data from techniques like X-ray crystallography for validation.

    Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

    A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily over the electron-rich pyrrole and phenyl π-systems, while the LUMO would also be distributed across these aromatic structures. DFT calculations for similar heterocyclic compounds provide insight into the expected energy values.

    CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
    3-Methyl-pyrrole-1-carboxylic acidSF-TDDFT/6-311++G(d,p)-6.24-1.844.40
    Ethyl 1-(4-fluorophenyl)...tetrahydropyridineB3LYP/6-311+G(2d,p)--4.22
    2-(4-chlorophenyl)...imidazole derivativeB3LYP/6-31G(d,p)-5.28-1.274.01

    This table presents data for related heterocyclic compounds to illustrate typical values obtained from FMO analysis.

    Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, where different colors indicate different charge densities.

    Red Regions: These indicate negative electrostatic potential, are rich in electron density, and are susceptible to electrophilic attack. For this compound, such regions would be expected around the nitrogen atom of the pyrrole ring and above the π-electron clouds of both the pyrrole and phenyl rings.

    Blue Regions: These represent positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. This region is typically found around the hydrogen atom attached to the nitrogen (the N-H group) in the pyrrole ring.

    Green Regions: These indicate neutral or near-zero potential.

    The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species.

    Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which are key to understanding molecular stability. The analysis focuses on interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

    For this compound, significant interactions would include:

    π → π* interactions: Delocalization of electrons within and between the aromatic pyrrole and phenyl rings.

    n → π* and n → σ* interactions: Delocalization involving the lone pair (n) of the nitrogen atom into antibonding orbitals (π* or σ*) of adjacent bonds.

    CompoundDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Reference
    2-(4-chlorophenyl)...imidazoleLP(3) Cl35π(C27-C31)228.11
    2-(4-chlorophenyl)...imidazoleπ(N13-C16)π(C14-C15)36.99
    1-benzyl-4-formyl-1H-pyrrole-3-carboxamideLP → π transitionsHigh

    This table provides examples of NBO interaction energies from related molecules to illustrate the data generated by this type of analysis. Note: 1 kcal/mol = 4.184 kJ/mol.

    Semi-Empirical and Ab Initio Methods for Molecular Properties

    Beyond DFT, other computational methods are also employed to study molecular properties. These can be broadly categorized as semi-empirical and ab initio methods.

    Semi-Empirical Methods: Methods like AM1 and PM3 are computationally less expensive than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While faster, they are generally less accurate. Studies on related systems like polypyrrole have shown that semi-empirical methods can reproduce general trends but may fail to accurately predict specific energy differences, particularly for molecules containing elements not well-parameterized in the method.

    Ab Initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without empirical parameters. While rigorous, the basic HF method does not account for electron correlation, which can limit its accuracy. More advanced ab initio methods that include electron correlation are highly accurate but also computationally very demanding. Comparative studies have found that ab initio methods like HF/3-21+G(*) can sometimes provide a less accurate range of energies compared to DFT methods like B3LYP/6-31+G**.

    The choice of method represents a trade-off between desired accuracy and available computational resources, with DFT often providing the best compromise for molecules of this size.

    Reaction Mechanism Elucidation through Computational Simulations

    Computational simulations are instrumental in elucidating reaction mechanisms, providing insights into the pathways through which chemical transformations occur. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies.

    For reactions involving the synthesis or modification of pyrrole rings, DFT calculations can be used to:

    Identify Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.

    Locate Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. Computational searches can locate this structure, which is characterized by having exactly one imaginary vibrational frequency.

    Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, which is a key factor in reaction kinetics. A lower barrier implies a faster reaction.

    For instance, a theoretical study on the reaction of a pyridinium (B92312) ylide with an alkene to form a furan (B31954) derivative (instead of a pyrrole or cyclopropane) used DFT to show that while a [3+2] cycloaddition product was kinetically favored (lowest activation barrier), an alternative pathway leading to the furan was highly irreversible and thus the only product observed under thermodynamic control. Such studies are crucial for understanding reaction outcomes and designing more efficient synthetic routes.

    Theoretical and Computational Chemistry Studies

    Theoretical and computational chemistry provide powerful tools for investigating the properties of 3-(4-methylphenyl)-1H-pyrrole at an atomic and electronic level. These methods allow for the prediction of various molecular characteristics and behaviors, offering insights that complement experimental findings.

    Exploration of Structure Activity Relationships and Molecular Design Principles

    Correlating Substituent Effects with Molecular Properties and Reactivity

    The 4-methylphenyl group attached at the C3 position of the pyrrole (B145914) ring exerts significant electronic and steric effects that modulate the molecule's reactivity and interactions with biological targets.

    Electronic Influences: The methyl group on the phenyl ring is generally considered an electron-donating group (EDG) through an inductive effect. quora.comproprep.com This effect increases the electron density of the phenyl ring, which in turn influences the electronic character of the pyrrole ring to which it is attached. The p-tolyl group, as a whole, can donate electron density into the pyrrole system, potentially affecting the nucleophilicity and reactivity of the heterocyclic ring in reactions such as electrophilic aromatic substitution. lasalle.edulibretexts.org This electron-donating nature can influence the binding affinity of the molecule to protein targets by modulating electrostatic or hydrogen-bonding interactions.

    Table 1: Summary of Electronic and Steric Effects of the 4-methylphenyl Moiety
    Influence TypeEffect of 4-methylphenyl GroupConsequence for Molecular Properties
    Electronic Electron-donating (Inductive effect of the methyl group)Modulates electron density of the pyrrole ring, affecting reactivity and potential for intermolecular interactions.
    Steric Bulky size and spatial presenceCreates steric hindrance, influencing regioselectivity of subsequent reactions and dictating conformational preferences for receptor binding.

    Direct modification of the pyrrole ring of 3-(4-methylphenyl)-1H-pyrrole is a key strategy for exploring the SAR and optimizing molecular properties. Halogenation and methylation are common functionalization techniques.

    Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the pyrrole ring can significantly alter the compound's electronic profile and lipophilicity. Halogens are electron-withdrawing through induction but can also donate electrons through resonance. lasalle.edulibretexts.org This dual effect can modify the acidity of the pyrrole N-H proton and the reactivity of the ring. The reaction conditions for the halogenation of pyrroles must be carefully controlled to avoid polyhalogenation. documentsdelivered.comsemanticscholar.org The presence of the bulky 4-methylphenyl group at the C3 position would likely direct halogenation to the less sterically hindered C5 and C2 positions. Strategically placed halogens can also serve as handles for further chemical modifications through cross-coupling reactions. rsc.org

    Methylation: Adding methyl groups to the pyrrole ring, either at the nitrogen (N1) or available carbon positions (C2, C4, C5), can impact the molecule's properties. N-methylation removes the hydrogen bond donor capability of the pyrrole nitrogen, which can be critical for receptor binding. wikipedia.org It also increases lipophilicity. C-methylation adds steric bulk and can influence the molecule's metabolic stability and binding affinity. The synthesis of specifically methylated pyrroles can be achieved through various established synthetic routes. researchgate.net

    Table 2: Effects of Functionalization on the Pyrrole Ring
    FunctionalizationTypical ReagentsImpact on Molecular PropertiesPotential SAR Outcome
    Halogenation N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Alters electronic properties, increases lipophilicity, can introduce new binding interactions (halogen bonding).Improved binding affinity, altered metabolic profile, provides a site for further derivatization.
    Methylation Methyl iodide (CH₃I), Dimethyl sulfateIncreases lipophilicity and steric bulk; N-methylation removes H-bond donor capability.Enhanced membrane permeability, improved metabolic stability, modulation of receptor binding mode.

    Rational Design Strategies for Targeted Derivatives

    Building upon the fundamental understanding of substituent effects, rational design strategies are employed to create derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles.

    The this compound core is a "scaffold" that can be systematically modified. Derivatization involves adding or changing functional groups at various positions on this scaffold. Common strategies include:

    N-Substitution: The pyrrole nitrogen is a common site for modification. Alkylation, arylation, or acylation can introduce a wide variety of groups that can probe interactions with specific regions of a protein's binding site or improve properties like solubility. wikipedia.orgnih.gov

    C-Substitution: The remaining carbon positions on the pyrrole ring (C2, C4, C5) can be functionalized. For instance, introducing groups like amides, ureas, or other heterocyclic rings can create new hydrogen bonding opportunities or extend the molecule to reach secondary binding pockets. nih.gov

    Modification of the Phenyl Ring: The 4-methylphenyl group can also be altered. The methyl group can be replaced with other alkyl groups, halogens, or hydrogen bond donors/acceptors to fine-tune electronic and steric properties.

    These modifications are often guided by established synthetic methodologies for pyrrole construction, such as the Paal-Knorr or van Leusen syntheses, which can be adapted to create diverse libraries of compounds. alliedacademies.orgorganic-chemistry.org

    Bioisosterism is a strategy in medicinal chemistry for modifying a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or physicochemical profile. acs.orgnih.govscispace.com

    For the this compound scaffold, a key strategy involves the bioisosteric replacement of the phenyl ring. While effective, phenyl rings can sometimes contribute to poor solubility or be susceptible to metabolic oxidation. nih.govscispace.com Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, thiophene) or even non-aromatic, rigid scaffolds (e.g., bicyclo[1.1.1]pentane) can lead to significant improvements. acs.orgtandfonline.com These replacements can alter the molecule's polarity, solubility, metabolic stability, and hydrogen bonding capacity without drastically changing the core structure required for biological activity. nih.gov

    Table 3: Examples of Phenyl Ring Bioisosteres
    Original GroupPotential BioisostereRationale for Replacement
    PhenylPyridineIntroduces a hydrogen bond acceptor (N atom), can improve solubility and modulate electronics.
    ThiopheneAlters electronic distribution and size, may improve metabolic profile.
    Bicyclo[1.1.1]pentaneReduces aromatic character, improves solubility and metabolic stability while maintaining a rigid 3D structure. tandfonline.com

    Computational Tools in Molecular Design (e.g., Molecular Docking for Binding Prediction)

    Computational chemistry plays a pivotal role in the rational design of derivatives based on the this compound scaffold. Molecular docking is a particularly powerful technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein. nih.govresearchgate.netnih.gov

    In this process, a 3D model of the target protein is used, and computer algorithms "dock" the designed pyrrole derivative into the binding site in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, helping to prioritize which compounds to synthesize. mdpi.com

    Molecular docking can be used to:

    Visualize Binding Modes: Understand how the this compound scaffold and its derivatives fit into the target's active site. nih.gov

    Predict Binding Affinity: Rank potential derivatives based on their predicted potency, allowing chemists to focus on synthesizing the most promising candidates. mdpi.com

    Guide SAR: Explain experimentally observed structure-activity relationships. For example, docking studies can show why adding a specific functional group increases activity (e.g., by forming a new hydrogen bond) or decreases it (e.g., due to a steric clash). nih.gov

    By integrating computational predictions with synthetic chemistry, researchers can accelerate the drug discovery process, reducing the time and resources required to develop optimized, targeted therapeutic agents from the this compound scaffold.

    Conformational Analysis and its Role in Molecular Recognition

    The dihedral angle (θ) between the planes of the pyrrole and the tolyl rings is the key parameter in the conformational analysis of this compound. The rotation around the C-C single bond is not entirely free; it is hindered by steric and electronic effects. Two principal conformations can be envisioned: a planar conformation (θ = 0° or 180°) and a non-planar, or twisted, conformation (θ ≠ 0° or 180°).

    In the planar conformation, both aromatic rings lie in the same plane. This arrangement would maximize the overlap between the π-electron systems of the two rings, potentially leading to a more extensive delocalized electron system. However, this planarity is often disfavored due to steric hindrance between the hydrogen atoms on the adjacent carbon atoms of the two rings. For this compound, the hydrogens at position 2 and 4 of the pyrrole ring and the hydrogens at the ortho positions of the tolyl ring would experience significant steric clash in a planar arrangement.

    Consequently, the molecule is likely to adopt a non-planar, twisted conformation in its lowest energy state to alleviate this steric strain. This has been observed in related structures; for example, X-ray crystallography of a compound containing both pyrrolyl and phenyl rings attached to a central pyrazole (B372694) ring revealed significant dihedral angles between the rings, indicating a preference for non-planar arrangements. nih.gov Computational studies on similar biaryl systems also consistently predict a non-planar ground state. The energy of the molecule varies as a function of the dihedral angle, with the most stable conformation corresponding to an energy minimum. The energy required to rotate from a stable (low-energy) conformation to a less stable (high-energy) one is known as the rotational barrier.

    The following table illustrates a hypothetical energy profile for the rotation around the C-C bond in an aryl-heteroaryl system like this compound, showcasing the concept of rotational energy barriers.

    Dihedral Angle (θ)Relative Energy (kcal/mol)ConformationNotes
    5.0Planar (Eclipsed)High energy due to maximum steric hindrance.
    30°1.5TwistedRelief of steric strain.
    60°0.0Twisted (Gauche)Likely energy minimum; most stable conformation.
    90°2.5PerpendicularEnergy maximum representing the rotational barrier.
    120°0.5TwistedAnother stable, but slightly higher energy, conformer.
    180°4.5Planar (Eclipsed)High energy due to steric hindrance.

    This table is for illustrative purposes to demonstrate the principles of conformational analysis. The actual energy values for this compound would require specific experimental or computational determination.

    The specific conformation adopted by this compound is crucial for its molecular recognition by a biological receptor, such as an enzyme or a protein. Molecular recognition is predicated on the principle of complementarity; the ligand (in this case, this compound) must have a shape and arrangement of functional groups that fits snugly into the binding site of the receptor.

    A twisted conformation presents a distinct three-dimensional shape compared to a planar one. This shape, along with the electronic properties of the pyrrole and tolyl rings, dictates how the molecule can interact with the amino acid residues in a binding pocket. For instance, the non-planar structure will influence the accessibility of the N-H group of the pyrrole ring for hydrogen bonding and the orientation of the hydrophobic methyl group on the phenyl ring for van der Waals interactions.

    In the context of drug design, being able to predict and control the conformational preferences of a molecule is paramount. If a particular conformation is required for biological activity, the molecular structure can be modified to favor that conformation. For example, introducing bulky substituents near the rotating bond can increase the rotational barrier and "lock" the molecule into a desired conformation. Molecular docking simulations, a computational technique used to predict the binding orientation of a ligand to a protein, rely heavily on an accurate understanding of the ligand's conformational possibilities. nih.gov The ability of pyrrole derivatives to adopt specific conformations that fit into the active sites of enzymes is a key aspect of their therapeutic potential. nih.gov

    Potential Applications in Advanced Materials Science

    Utilization in Polymer Chemistry and Resin Development

    The pyrrole (B145914) nucleus is a fundamental building block for a variety of polymers and resins. The introduction of a 4-methylphenyl group at the 3-position of the pyrrole ring, as in 3-(4-methylphenyl)-1H-pyrrole, significantly influences the properties of the resulting polymers. This substituent can enhance the solubility of the polymers in organic solvents, a crucial factor for processability and the formation of uniform thin films.

    The methylphenyl group also imparts greater thermal stability and modified mechanical properties to the polymer backbone compared to unsubstituted polypyrrole. In resin development, the incorporation of this monomer can lead to materials with improved hydrophobicity and altered cross-linking characteristics. The presence of the aromatic side group provides steric hindrance that can affect the planarity and packing of polymer chains, thereby influencing the material's bulk properties such as density and rigidity. Researchers can leverage these characteristics to tailor-make polymers and resins for specific applications, ranging from specialty coatings to advanced composite materials.

    Development of Conductive Polymers (e.g., Polypyrroles)

    Polypyrrole (PPy) is one of the most extensively studied intrinsically conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. wikipedia.orgnih.gov The properties of PPy can be finely tuned by introducing substituents onto the pyrrole ring. The polymerization of this compound leads to a substituted PPy derivative with distinct electronic and physical properties.

    The 4-methylphenyl substituent affects the polymerization process and the final conductivity of the material. While bulky substituents at the 3-position can sometimes twist the polymer backbone, potentially reducing the effective conjugation length and thus lowering conductivity, they can also prevent overoxidation and degradation of the polymer. nih.gov Studies on N-substituted methylphenyl pyrroles, which are isomers of the title compound, have shown that the resulting polymers exhibit properties in the semiconductive range. core.ac.uk This suggests that poly(this compound) would be a promising material for applications where moderate, stable conductivity is required. The functionalization also improves solubility, allowing for the creation of conductive inks and coatings that are processable from solution. nih.gov

    Table 1: Comparison of Properties of Unsubstituted vs. Substituted Polypyrroles

    Property Unsubstituted Polypyrrole (PPy) Poly(this compound) (Predicted)
    Solubility Generally insoluble Improved solubility in organic solvents
    Conductivity High Moderate (Semiconductive range)
    Processability Difficult (Insoluble/infusible) Solution-processable
    Thermal Stability Good Enhanced

    Research into Organic Electronic Materials

    Pyrrole-containing π-conjugated molecules are valuable candidates for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). jmaterenvironsci.com The this compound scaffold is a promising building block for designing new organic semiconductors. The combination of the electron-donating pyrrole ring and the tunable phenyl group allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material.

    In the context of OLEDs, molecules incorporating pyrrole and phenyl rings are studied for their electroluminescent properties. jmaterenvironsci.com The 4-methylphenyl group can be used to influence the emission color and quantum efficiency of the material. For OFETs, the substituent can modify the molecular packing in the solid state, which is critical for efficient charge transport. The improved solubility imparted by the tolyl group facilitates the fabrication of devices using low-cost, solution-based techniques like spin-coating or inkjet printing, which are essential for large-area flexible electronics.

    Role as Intermediates in the Synthesis of Complex Organic Architectures

    Pyrrole and its derivatives are versatile intermediates in organic synthesis due to the ring's reactivity and the ability to functionalize it at various positions. alliedacademies.orgnih.gov The compound this compound serves as a valuable precursor for the construction of more complex, multi-functional molecules, including pharmaceuticals and functional dyes.

    Recent research has demonstrated efficient, multi-component reactions for creating highly substituted pyrroles. For example, a synthetic route has been developed for producing pyrrole-3-carbonitrile derivatives, including a 5-(p-tolyl) substituted analogue, which serve as precursors for potential drug candidates. nih.gov These synthetic strategies highlight the utility of the tolyl-pyrrole scaffold as a foundational element. The presence of the methylphenyl group provides a site for further chemical modification while also influencing the electronic properties and steric environment of the molecule, guiding subsequent reaction steps toward the desired complex architecture.

    Corrosion Inhibition Mechanisms and Studies (e.g., DFT analysis of adsorption)

    Organic compounds containing heteroatoms (like nitrogen) and π-electron systems are effective corrosion inhibitors for metals in acidic environments. They function by adsorbing onto the metal surface and forming a protective barrier. nih.gov Derivatives of pyrrole containing phenyl groups have shown significant promise in this area.

    Studies on analogous compounds, such as 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole, have demonstrated high inhibition efficiencies, reaching up to 95% for mild steel in hydrochloric acid. journal.fi The inhibition mechanism involves the strong adsorption of the inhibitor molecules onto the steel surface, a process that follows the Langmuir adsorption isotherm. journal.fi Thermodynamic analysis suggests that the adsorption is a combination of physical (electrostatic) and chemical interactions (chemisorption), where the π-electrons of the aromatic rings and the lone pair electrons of the nitrogen atom interact with the vacant d-orbitals of iron atoms. nih.govjournal.fi

    Density Functional Theory (DFT) calculations are employed to elucidate the relationship between the molecular structure of the inhibitor and its performance. nih.gov These theoretical studies analyze key quantum chemical parameters:

    EHOMO (Highest Occupied Molecular Orbital Energy): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption.

    ELUMO (Lowest Unoccupied Molecular Orbital Energy): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal's d-orbitals.

    ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and greater inhibition efficiency.

    DFT calculations for related phenyl-pyrrole and phenyl-pyrazole inhibitors confirm that the electron density is concentrated around the heterocyclic ring and heteroatoms, identifying these as the active sites for adsorption onto the metal surface. nih.govresearchgate.net The presence of the methylphenyl group in this compound would contribute to the electron-donating ability and surface coverage of the molecule, making it a strong candidate for an effective corrosion inhibitor.

    Table 2: Key Parameters in DFT Analysis of Corrosion Inhibitors

    Parameter Significance in Corrosion Inhibition Desired Value for High Efficiency
    EHOMO Electron-donating ability High
    ELUMO Electron-accepting ability Low
    ΔE (Energy Gap) Reactivity of the inhibitor molecule Low
    Dipole Moment (μ) Influences physisorption High
    Fraction of Electrons Transferred (ΔN) Indicates electron donation to the metal High

    Fluorescent Probe Design and Development

    Fluorescent probes are indispensable tools in biology and chemistry for sensing and imaging specific analytes or environmental changes. thno.org The pyrrole scaffold is a core component of many fluorophores, including the well-known BODIPY (boron-dipyrromethane) dyes. nih.gov The design of novel probes often involves modifying a core fluorophore to introduce sensitivity and selectivity for a target.

    The this compound structure represents a viable starting point for creating new fluorescent sensors. The photophysical properties, such as absorption and emission wavelengths and quantum yield, can be tuned by chemical modifications to the pyrrole ring or the attached phenyl group. For instance, functional groups can be added to the tolyl moiety to act as recognition sites for specific ions or molecules. nih.gov The interaction between the probe and its target can trigger a change in the fluorescence signal (e.g., "turn-on" or "turn-off") through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The modular nature of this scaffold allows for the systematic development of probes tailored for specific sensing applications in diagnostics, environmental monitoring, and cellular imaging. nih.gov

    Considerations in Advanced Medicinal Chemistry Research Focus on Mechanisms and in Vitro Studies

    Design and Synthesis of Pyrrole-Based Compound Libraries for Biological Screening

    The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify novel bioactive agents. For pyrrole-based structures, several synthetic strategies are employed to create libraries with a wide range of substituents, enhancing the probability of discovering compounds with desired biological activities.

    Key synthetic methodologies for constructing pyrrole-based libraries include:

    Paal-Knorr Synthesis : This classical method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole (B145914) ring. wikipedia.org It is a valuable and versatile method for preparing substituted pyrroles, which are common structural elements in many natural products. wikipedia.org The reaction is typically conducted under mild protic or Lewis acidic conditions. wikipedia.org Recent innovations have introduced L-proline as a catalyst for the Paal-Knorr synthesis, allowing for the efficient construction of highly functionalized pyrrole derivatives. rsc.org

    Hantzsch Pyrrole Synthesis : This reaction utilizes β-ketoesters, ammonia or primary amines, and α-haloketones to produce substituted pyrroles. wikipedia.org The Hantzsch synthesis is particularly useful in medicinal chemistry due to the prevalence of pyrroles in biologically active natural products. wikipedia.org Variations of this method, including the use of ionic liquids, have been developed to improve reaction conditions and yields. taylorandfrancis.com

    Van Leusen Pyrrole Synthesis : This method employs tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction with an electron-deficient alkene, such as an α,β-unsaturated ketone, to form the pyrrole ring. nih.govmdpi.com This reaction is highly regioselective and is considered a versatile tool for synthesizing 3,4-disubstituted pyrroles. nih.govmdpi.com For instance, a one-pot reaction to synthesize phenyl(4-phenyl-1H-pyrrol-3-yl)methanone involves an initial aldol (B89426) condensation to form a chalcone (B49325) intermediate, which then reacts with TosMIC to yield the pyrrole structure. mdpi.com

    Three-Component Reactions : A simple and concise three-component synthesis has been developed for creating a key pyrrole framework from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines. nih.gov This approach is valuable for rapidly generating diverse libraries of pyrrole candidates for biological evaluation and structure-activity relationship (SAR) studies. nih.gov

    To enhance the efficiency and diversity of library synthesis, modern techniques are often incorporated:

    Solid-Phase Synthesis : This allows for the attachment of reactants to a solid support, simplifying purification and enabling the construction of large compound libraries. nih.gov

    Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times for methods like the Paal-Knorr synthesis, accelerating the library generation process.

    These synthetic approaches allow for the systematic modification of the pyrrole core, including the introduction of various aryl groups at different positions, which is crucial for exploring the SAR and identifying potent drug candidates.

    Table 1: Major Synthetic Routes for Pyrrole-Based Libraries

    Synthesis Method Key Reactants Typical Product Key Advantages
    Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/Ammonia Substituted pyrroles Versatile, mild conditions, widely used. wikipedia.org
    Hantzsch β-ketoesters, α-haloketones, Primary amines/Ammonia Substituted pyrroles Important for medicinal chemistry applications. wikipedia.org
    Van Leusen Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated carbonyls 3,4-Disubstituted pyrroles Regioselective, versatile reagent. nih.govmdpi.com
    Three-Component α-hydroxyketones, oxoacetonitriles, anilines Functionalized pyrroles Concise, efficient for diverse libraries. nih.gov

    Investigation of Molecular Mechanisms of Action (without clinical data)

    Understanding how a compound exerts its biological effects at a molecular level is critical in medicinal chemistry. For pyrrole derivatives, in vitro studies focus on their interactions with biological macromolecules, their binding to specific receptors, and their influence on cellular signaling pathways.

    Pyrrole-based compounds have been shown to interact with a variety of biological macromolecules, leading to the modulation of their function. These interactions are often the basis of their therapeutic potential.

    Enzyme Inhibition : Many pyrrole derivatives are designed as enzyme inhibitors. The mechanism of inhibition can be competitive, noncompetitive, or uncompetitive, each affecting the enzyme's kinetics differently. youtube.com

    Butyrylcholinesterase (BChE) Inhibition : Certain 1,3-diaryl-pyrrole derivatives have demonstrated selective inhibition of BChE over acetylcholinesterase (AChE). nih.gov Kinetic studies revealed a mixed competitive inhibition mode, suggesting the compound binds to both the free enzyme and the enzyme-substrate complex. Molecular docking studies indicated interactions with catalytic residues as well as the acyl and choline (B1196258) binding pockets of BChE. nih.gov

    Lipoxygenase (LOX) Inhibition : A cinnamic-pyrrole hybrid molecule has been synthesized and shown to possess anti-lipoxygenase potential. mdpi.com Lipoxygenases are key enzymes in the inflammatory cascade, making their inhibition a target for anti-inflammatory drug design. mdpi.com

    Amine Oxidase Inhibition : 3-Aryl-3-pyrroline derivatives have been identified as mechanism-based inactivators of copper-containing quinone-dependent amine oxidases, while acting as substrates for flavin-dependent monoamine oxidase B. nih.gov This differential activity highlights the potential for developing selective inhibitors based on the pyrrole scaffold. nih.gov

    Protein-Protein Interaction (PPI) Inhibition : The pyrrole scaffold can serve as a template for designing molecules that disrupt protein-protein interactions, which are often dysregulated in diseases like cancer.

    S100 Protein Binding : Substituted pyrrole derivatives have been developed as inhibitors of S100 protein binding interactions, such as the annexin (B1180172) A2-S100A10 interaction, which is implicated in cancer. herts.ac.uk

    DNA-Binding Protein Inhibition : Pyrrole-imidazole polyamides are synthetic ligands that can bind to the minor groove of DNA with high affinity and specificity. nih.gov By conjugating these polyamides to a positively charged peptide patch (Arg-Pro-Arg), they can interfere with the binding of major-groove-binding proteins, such as the transcription factor GCN4, by altering the local DNA microenvironment. nih.gov

    Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific biological target. These assays are crucial for the design of receptor modulators.

    Anion Receptor Binding : Acyclic pyrrole-based structures have been designed and synthesized to act as anion receptors. rsc.org Their binding properties are typically studied using techniques like ¹H NMR titration experiments to determine the association constants (Kₐ) with various anions. These studies provide insights into the non-covalent interactions, such as hydrogen bonding, that govern molecular recognition. rsc.org

    Signaling Pathway Modulator Design : Pyrrole-containing scaffolds are present in molecules designed to modulate critical signaling pathways. For example, pyrrolo[3,2-c]quinoline-4-one derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. researchgate.net The Hh pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. The inhibitory activity of these compounds is typically assessed using cell-based reporter assays that measure the expression of downstream targets of the pathway, such as Gli1 mRNA. researchgate.net

    Beyond interacting with single proteins or receptors, pyrrole derivatives can exert their effects by modulating complex cellular pathways, such as the cell cycle. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention.

    Cell Cycle Arrest :

    A study on 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives found that a specific compound, [4-(4-methylthio phenyl)-1H-pyrrol- 3-yl] (4-methoxy phenyl) methanone, caused a decrease in the G0/G1 phase population and arrested the cell cycle in the S phase in MGC80-3 cells. nih.gov

    Another class of compounds, ethyl-2-amino-pyrrole-3-carboxylates, was found to induce a robust G2/M cell-cycle arrest in various soft tissue cancer cell lines. nih.gov This arrest leads to a significant accumulation of tumor cells in the M-phase, which can trigger apoptosis. The underlying mechanism was identified as the inhibition of tubulin polymerization. nih.gov

    The ability of these compounds to halt cell cycle progression at different checkpoints underscores the potential of the pyrrole scaffold in the development of anticancer agents.

    In Vitro Biological Activity Evaluation Methodologies

    The initial assessment of the biological activity of newly synthesized compounds is performed using a variety of in vitro assays. For potential anticancer agents, cell-based assays are fundamental for determining cytotoxicity and elucidating the mechanism of cell death.

    MTT and MTS Assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. nih.gov In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. nih.gov The amount of formazan produced is proportional to the number of living cells. The MTS assay is a similar method that produces a water-soluble formazan, simplifying the procedure. nih.gov

    Numerous studies have utilized these assays to evaluate the anticancer activity of pyrrole derivatives against a wide panel of human cancer cell lines. For example, derivatives of 3-(substituted aroyl)-4-(3,4,5-trimethoxy phenyl)-1H-pyrrole were tested against eleven cancer cell lines, including A375 (melanoma), Hela (cervical cancer), and MCF-7 (breast cancer), with some compounds showing potent activity (IC₅₀ values in the low micromolar range) and high selectivity towards cancer cells over normal cells. nih.gov Similarly, ethyl-2-amino-pyrrole-3-carboxylates were found to potently inhibit the proliferation of soft tissue cancer cell lines such as leiomyosarcoma (SK-LMS-1) and rhabdomyosarcoma (RD). nih.gov

    Table 2: Examples of In Vitro Anticancer Activity of Pyrrole Derivatives

    Pyrrole Derivative Class Cancer Cell Line(s) Assay Observed Effect Reference
    3-substituted-4-(4-methylthio phenyl)-1H-pyrroles MGC80-3 (Gastric) & 15 others MTT Antiproliferative activity, S-phase arrest nih.gov
    Ethyl-2-amino-pyrrole-3-carboxylates SK-LMS-1, RD, GIST-T1, A-673, U-2 OS MTS Inhibition of proliferation, G2/M arrest nih.gov
    3-(substituted aroyl)-4-(3,4,5-trimethoxy phenyl)-1H-pyrroles A375, Hela, MCF-7 & 8 others MTT Potent and selective cytotoxicity nih.gov
    Fused Pyrroles (e.g., pyrrolopyrimidines) HepG-2 (Liver), MCF-7 (Breast), Panc-1 (Pancreatic) Resazurin Promising anti-cancer activity nih.gov

    Cell Necrosis Observation : In addition to quantifying cell viability, it is important to characterize the mode of cell death induced by a compound. While apoptosis (programmed cell death) is often a desired outcome, necrosis (uncontrolled cell death) can also be observed.

    The necrotic effect of a 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivative on MGC80-3 cells was observed using fluorescence microscopy and transmission electron microscopy. nih.gov These techniques allow for the visualization of morphological changes characteristic of necrosis, such as cell swelling, plasma membrane rupture, and the release of cellular contents. nih.gov

    By employing these in vitro methodologies, researchers can effectively screen libraries of 3-(4-methylphenyl)-1H-pyrrole derivatives, identify promising lead compounds, and elucidate their molecular mechanisms of action, paving the way for further preclinical development.

    Antimicrobial Screening Methodologies (e.g., against bacterial and fungal strains)

    The evaluation of novel chemical entities for antimicrobial properties is a cornerstone of infectious disease research. For pyrrole derivatives, including structures analogous to this compound, antimicrobial screening is typically conducted in vitro to determine the compound's spectrum of activity and potency against a panel of clinically relevant bacterial and fungal pathogens. Standardized methodologies are employed to ensure reproducibility and comparability of results.

    The initial screening often involves the disc diffusion method . In this assay, sterile paper discs saturated with the test compound at a known concentration are placed on an agar (B569324) plate previously inoculated with a specific microorganism. The plate is then incubated, and the compound's activity is determined by measuring the diameter of the clear zone of inhibition around the disc, where microbial growth has been prevented. This method provides a qualitative assessment of antimicrobial efficacy.

    For a more quantitative analysis, the broth microdilution method is widely used to determine the Minimum Inhibitory Concentration (MIC). researchgate.net This technique involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a multi-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. Following incubation, the MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. researchgate.net This method can be adapted to screen against a broad range of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungal strains (e.g., Candida albicans, Aspergillus niger). researchgate.netjmcs.org.mx

    Further studies may investigate the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to determine whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism). This is determined by subculturing from the clear wells of the MIC assay onto fresh, compound-free agar plates.

    The data below illustrates typical results from an in vitro antimicrobial screening of N-arylpyrrole derivatives, showcasing their activity against ESKAPE pathogens and Methicillin-resistant Staphylococcus aureus (MRSA).

    Compound SeriesMicroorganismMIC (μg/mL)Reference DrugReference MIC (μg/mL)
    N-Arylpyrrole Derivatives (Va-e) nih.govMRSA4Levofloxacin8
    E. coli>128Levofloxacin16
    K. pneumoniae64Levofloxacin32
    Pyrrolamides mdpi.comS. aureus0.008Kanamycin<0.5
    Pyrrole Benzamides mdpi.comS. aureus3.12 - 12.5Ciprofloxacin2

    Anti-inflammatory Mechanism Studies

    Research into the anti-inflammatory potential of pyrrole-containing compounds often focuses on their ability to modulate key enzymatic pathways and cellular responses involved in inflammation. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole scaffold is the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov In vitro assays are critical for determining a compound's potency and selectivity for these isoforms.

    Fluorometric or colorimetric inhibitor screening kits are commonly used to quantify the inhibition of purified COX-1 and COX-2 enzymes. nih.gov These assays measure the peroxidase activity of the COX enzymes, and the reduction in signal in the presence of the test compound allows for the calculation of the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1)/IC50 (COX-2) is used to determine the compound's selectivity towards COX-2, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

    Another important area of investigation is the effect of these compounds on the production of pro-inflammatory cytokines. researchgate.net Cell-based assays, often using murine macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS), are employed to model the inflammatory response. researchgate.net Following treatment with the test compound, the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov A significant reduction in the levels of these pro-inflammatory mediators suggests a potential anti-inflammatory mechanism beyond COX inhibition. nih.gov Conversely, an increase in anti-inflammatory cytokines like TGF-β1 can also indicate an immunomodulatory effect. nih.gov

    The following table presents illustrative data on the COX inhibitory activity of certain pyrrole derivatives.

    CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
    Pyrrole Derivative 1c unina.it1.50.314.8
    Pyrrole Derivative 2c unina.it3.80.419.3
    Pyrrole Derivative 3b unina.it15.10.3938.8
    Celecoxib (Reference) unina.it15.00.3938.5

    Antiviral Activity Research (e.g., HCV inhibition mechanisms)

    The search for novel antiviral agents against Hepatitis C Virus (HCV) has led to the exploration of various small molecules, including heterocyclic compounds like pyrrole derivatives. Research in this area focuses on identifying compounds that can inhibit specific stages of the HCV life cycle. In vitro studies are essential for discovering and characterizing the mechanisms of these potential inhibitors.

    A key tool in anti-HCV research is the HCV replicon system . This cell-based assay uses human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that autonomously replicates. nih.gov Often, a reporter gene, such as luciferase, is engineered into the replicon, allowing for a simple and quantitative measurement of viral replication. A decrease in luciferase activity in the presence of a test compound indicates inhibition of HCV RNA replication. nih.gov This system is used to determine the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. nih.gov

    Once an inhibitory effect is confirmed, further studies are conducted to pinpoint the specific molecular target. HCV presents several validated targets for direct-acting antivirals (DAAs):

    NS3/4A Protease: This enzyme is crucial for processing the viral polyprotein into mature non-structural proteins. Inhibitors block this process, halting the viral life cycle. nih.gov

    NS5B RNA-Dependent RNA Polymerase: This is the core enzyme that replicates the viral RNA genome. Inhibitors can be nucleoside/nucleotide analogues that cause chain termination or non-nucleoside inhibitors that bind to allosteric sites on the enzyme. asm.org

    NS5A Protein: While its exact function is complex, NS5A is essential for both viral replication and virion assembly. asm.org

    NS4B Protein: This protein is involved in forming the membranous web, the site of HCV replication, and can be a target for small molecules that disrupt this structure. nih.gov

    Viral Entry: Some small molecules are designed to block the virus from entering the host cell, often by targeting the viral E1 or E2 envelope glycoproteins. plos.org

    Host factors that the virus co-opts for its replication, such as Signal Transducer and Activator of Transcription 3 (STAT3), can also be targets for antiviral intervention. oup.com The following table shows example antiviral activity data for small molecules targeting HCV.

    Compound/ClassViral TargetEC50Assay System
    Anguizole nih.govNS4B310 nMHCV Replicon (Genotype 1b)
    IB-32 oup.comSTAT3 (Host Factor)100 nMHCV Replicon (Genotype 1b)
    Triphenyl-pyrrolone 3a core.ac.ukUnknown38 µMHCV Replicon
    EI-1 plos.orgE2 Glycoprotein (Entry)27 nMHCVpp (Genotype 1b)

    Structure-Mechanism Relationships in Drug Discovery and Lead Compound Identification

    Structure-mechanism relationships, a subset of structure-activity relationships (SAR), are fundamental to medicinal chemistry and the process of identifying and optimizing lead compounds. For a scaffold like this compound, understanding how specific structural features influence the mechanism of action is crucial for developing potent and selective therapeutic agents. The pyrrole ring itself is a privileged scaffold, meaning it is a structural motif frequently found in biologically active compounds. rsc.org

    The key structural components of this compound that are subject to SAR investigation are:

    The Pyrrole Core: The five-membered aromatic ring is a key pharmacophore. Its electronic properties and ability to participate in hydrogen bonding (via the N-H group) and π-π stacking interactions are critical for binding to biological targets.

    The C3-Substituent (4-methylphenyl group): The nature and position of the aryl group at the 3-position significantly impact activity. The size, electronics (electron-donating or -withdrawing groups), and lipophilicity of this substituent can determine target affinity and selectivity. For instance, in anti-inflammatory pyrrole derivatives targeting COX-2, specific aryl substituents are required to fit into the selective binding pocket of the enzyme. unina.it The para-methyl group on the phenyl ring is a site for potential modification to explore effects on metabolism and potency.

    The N1-Position: The presence of a hydrogen atom on the pyrrole nitrogen (an N-H group) allows it to act as a hydrogen bond donor. Substitution at this position can drastically alter the compound's biological profile. For example, adding a large N-benzyl side chain was found to be important for the inhibitory potency of certain pyrrole-based antibacterial agents. Modifying this position can be a strategy to enhance potency, alter physical properties like solubility, or block metabolic pathways.

    Lead compound identification often begins with a "hit" compound, like this compound, identified from a high-throughput screen. Medicinal chemists then systematically modify its structure to build an SAR profile. This involves synthesizing analogues where, for example, the methyl group is moved to the ortho or meta position, replaced with other groups (e.g., chloro, methoxy), or where different substituents are placed on the pyrrole ring itself. Each new analogue is tested to see how the structural change affected its biological activity (e.g., IC50 or EC50). This iterative process helps to build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity—and guides the design of more effective and drug-like molecules.

    The table below provides a conceptual illustration of how SAR principles might be applied to the this compound scaffold for lead optimization.

    Scaffold ModificationRationale for ModificationPotential Impact on Mechanism/Activity
    Modify the para-methyl group on the phenyl ring (e.g., to -Cl, -OCH3, -CF3)Probe electronic and steric requirements of the target's binding pocket.May increase potency by enhancing binding interactions or alter selectivity (e.g., for COX-2 over COX-1).
    Substitute the N-H group (e.g., with alkyl or acyl groups)Eliminate hydrogen bond donor capability; increase lipophilicity; block N-dealkylation metabolism.Could increase cell permeability and potency, or may decrease activity if the N-H is a critical binding feature.
    Add substituents to other positions on the pyrrole ring (C2, C4, C5)Explore additional binding interactions with the target protein.May identify new "hot spots" for interaction, leading to significantly improved affinity and lead to a new lead series.
    Replace the phenyl ring with other aromatic heterocycles (e.g., pyridine, thiophene)Introduce new hydrogen bond acceptors/donors and alter geometry.Could improve solubility, change the binding mode, and potentially lead to a novel class of inhibitors.

    Future Research Directions and Perspectives

    Innovations in Green and Sustainable Synthesis of Pyrrole (B145914) Derivatives

    The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research will undoubtedly focus on creating green and sustainable routes to 3-(4-methylphenyl)-1H-pyrrole and its analogs. Traditional methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch reactions, often rely on harsh reaction conditions, toxic catalysts, and volatile organic solvents. conicet.gov.arresearchgate.net

    Innovations in this area will likely involve:

    Catalyst Development: The exploration of reusable and non-toxic catalysts, such as iron-based catalysts or low-cost aluminas, can offer sustainable alternatives to conventional methods. acs.orgmdpi.com

    Alternative Reaction Media: The use of greener solvents like water or ionic liquids, or even solvent-free conditions, will be crucial in reducing the environmental footprint of pyrrole synthesis. nih.goved.gov

    Renewable Starting Materials: Investigating the synthesis of pyrrole derivatives from biomass-derived precursors presents a significant opportunity to move away from petrochemical feedstocks. acs.orgresearchgate.net

    Energy-Efficient Methodologies: The application of techniques like microwave-assisted synthesis and ultrasound can lead to shorter reaction times and reduced energy consumption. conicet.gov.arnih.gov

    A comparative table of traditional versus potential green synthesis approaches is presented below:

    FeatureTraditional Synthesis (e.g., Paal-Knorr)Future Green Synthesis
    Catalysts Often requires Brønsted or Lewis acids. acs.orgIron-based catalysts, reusable aluminas. acs.orgmdpi.com
    Solvents Often utilizes volatile organic solvents.Water, ionic liquids, or solvent-free conditions. nih.goved.gov
    Starting Materials Typically petroleum-based.Biomass-derived feedstocks. researchgate.net
    Energy Input Often requires prolonged heating.Microwave or ultrasound irradiation. conicet.gov.arnih.gov
    Byproducts Can generate significant waste.Aims for higher atom economy and minimal waste.

    Advanced Computational Modeling for Precise Property Prediction and Drug Design

    Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, advanced computational models will play a pivotal role in predicting its physicochemical properties and guiding the design of new derivatives with tailored functionalities, particularly in the realm of drug discovery.

    Future research in this domain will likely encompass:

    Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to accurately predict electronic structure, reactivity, and spectroscopic properties.

    Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate the structural features of this compound derivatives with their biological activities, such as their potential as enzyme inhibitors. nih.gov

    Molecular Docking Simulations: Utilizing docking studies to predict the binding modes and affinities of these compounds with biological targets, which is crucial for rational drug design. nih.govuomustansiriyah.edu.iq

    In Silico ADME/Tox Prediction: Using computational tools to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives, thereby reducing the need for extensive experimental screening. uomustansiriyah.edu.iq

    Exploration of Novel Reactivity Patterns and Synthetic Transformations

    A deeper understanding of the reactivity of the this compound core is essential for its elaboration into more complex and functional molecules. While the general reactivity of the pyrrole ring is well-documented, the specific influence of the 4-methylphenyl substituent at the 3-position warrants further investigation. mdpi.com

    Future synthetic explorations could include:

    Functionalization of the Pyrrole Ring: Developing selective methods for further substitution at the C2, C4, and C5 positions of the pyrrole ring to create a diverse library of derivatives.

    Transformations of the Toluene (B28343) Moiety: Investigating reactions involving the methyl group of the toluene ring, such as oxidation or halogenation, to introduce new functional handles.

    Catalytic Cross-Coupling Reactions: Employing modern cross-coupling methodologies to attach various substituents to both the pyrrole and phenyl rings, thereby expanding the chemical space of accessible derivatives.

    [3+2] Cycloaddition Reactions: Utilizing the pyrrole ring as a diene or dienophile in cycloaddition reactions to construct more complex heterocyclic systems. mdpi.com

    Development of Multi-Functional Pyrrole-Based Materials

    The incorporation of this compound into polymeric structures, particularly polypyrrole (PPy), opens up a vast array of possibilities for creating novel multi-functional materials. wikipedia.org PPy is an intrinsically conducting polymer with applications in electronics, sensors, and energy storage. wikipedia.orgmdpi.com The presence of the 4-methylphenyl group can be leveraged to tune the properties of the resulting polymer.

    Key areas for future materials research include:

    Conducting Polymers: Synthesizing and characterizing polypyrroles derived from this compound to investigate the effect of the substituent on conductivity, stability, and processability. mdpi.com

    Sensors: Developing chemosensors and biosensors based on functionalized polymers, where the pyrrole derivative acts as the recognition element.

    Energy Storage: Exploring the use of these materials in the fabrication of electrodes for batteries and supercapacitors. mdpi.com

    Biomaterials: Creating biocompatible and biodegradable polypyrrole-based materials for applications in tissue engineering and drug delivery. nih.gov

    Below is a table summarizing potential applications of materials derived from this compound:

    Material TypePotential ApplicationKey Properties to Investigate
    Conducting Polymers Organic electronics, antistatic coatings.Electrical conductivity, thermal stability, processability.
    Sensors Chemical and biological sensing.Selectivity, sensitivity, response time.
    Energy Storage Materials Electrodes for batteries and supercapacitors.Capacitance, charge/discharge rates, cycle life.
    Biomaterials Tissue scaffolds, controlled drug release systems.Biocompatibility, biodegradability, mechanical properties.

    Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

    Pyrrole and its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov A critical area of future research will be to elucidate the precise molecular mechanisms through which this compound and its derivatives interact with biological systems.

    This will require a multi-pronged approach:

    Identification of Biological Targets: Identifying the specific enzymes, receptors, or nucleic acids that these compounds interact with.

    Enzyme Inhibition Studies: Investigating the potential of these molecules to inhibit key enzymes, such as cyclooxygenase (COX) or DNA gyrase. nih.govnih.gov

    Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of these compounds bound to their biological targets.

    Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity to build comprehensive SAR models. nih.govscitechnol.com

    Emerging Applications in Interdisciplinary Fields

    The unique electronic and structural features of this compound make it a promising candidate for applications in a variety of emerging and interdisciplinary fields.

    Potential future applications include:

    Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

    Catalysis: As a ligand for transition metal catalysts, potentially influencing the selectivity and activity of catalytic transformations.

    Agrochemicals: As a scaffold for the development of new herbicides, insecticides, and fungicides. scitechnol.com

    Molecular Recognition: Designing derivatives that can selectively bind to specific ions or molecules for applications in separation science and sensing.

    Q & A

    Q. What are the common synthetic routes for preparing 3-(4-methylphenyl)-1H-pyrrole, and how do reaction conditions influence yield and purity?

    Methodological Answer: The synthesis typically involves multi-step organic reactions such as cyclocondensation or Suzuki-Miyaura coupling. For example:

    • Cyclocondensation : A mixture of 4-methylbenzaldehyde and pyrrole precursors is refluxed in dichloromethane with diazomethane and triethylamine (reaction time: 40–48 hours at –20 to –15°C), followed by purification via column chromatography (ethyl acetate/hexane, 1:4) .
    • Optimization : Yield (67–85%) and purity depend on solvent choice, temperature control, and post-reaction purification (e.g., recrystallization from methanol or 2-propanol) .

    Q. How is structural characterization of this compound performed, and what key spectral data are used for validation?

    Methodological Answer:

    • NMR/IR Spectroscopy : 1H^1H NMR peaks at δ 6.5–7.2 ppm confirm aromatic protons, while IR stretches near 3400 cm1^{-1} indicate N-H pyrrolic bonds .
    • X-ray Crystallography : SHELX software (e.g., SHELXL-97) refines single-crystal structures, with R-factors <0.05 ensuring accuracy. Dihedral angles between aromatic rings (e.g., 16.83–51.68°) validate molecular geometry .

    Q. What preliminary biological assays are used to evaluate the pharmacological potential of this compound derivatives?

    Methodological Answer:

    • In vitro Screening : Lipid-lowering or anti-inflammatory activity is tested using enzyme inhibition assays (e.g., COX-2 for inflammation) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at concentrations of 10–100 μM determine IC50_{50} values .

    Advanced Research Questions

    Q. How can regioselectivity challenges in the sulfonation or acylation of this compound be addressed?

    Methodological Answer:

    • Directed Metalation : Use of LDA (lithium diisopropylamide) at –78°C directs electrophilic substitution to the C-2 position .
    • Catalytic Control : Palladium catalysts in cross-coupling reactions (e.g., with chlorophenyl groups) enhance selectivity for C-5 modifications .

    Q. How do structural modifications (e.g., fluorophenyl or carboxylate substituents) alter the compound’s bioactivity and pharmacokinetics?

    Methodological Answer:

    • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -F) increases metabolic stability, while carboxylate esters improve solubility (logP reduction by 0.5–1.0 units) .
    • Pharmacokinetic Profiling : HPLC-MS analysis of plasma samples from rodent models quantifies bioavailability (e.g., t1/2_{1/2} = 2–4 hours) .

    Q. What computational methods are used to predict interactions between this compound derivatives and biological targets?

    Methodological Answer:

    • Molecular Docking : AutoDock Vina simulates binding to proteins (e.g., tubulin for anticancer activity), with scoring functions (ΔG < –8 kcal/mol indicating strong binding) .
    • MD Simulations : GROMACS evaluates ligand-protein stability over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond persistence .

    Q. How can contradictions in biological data (e.g., varying IC50_{50}50​ values across studies) be resolved?

    Methodological Answer:

    • Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) using ANOVA to identify confounding factors .
    • Dose-Response Reproducibility : Validate results across ≥3 independent labs with standardized protocols (e.g., CLSI guidelines) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.